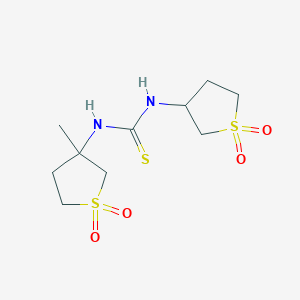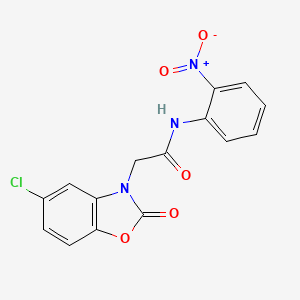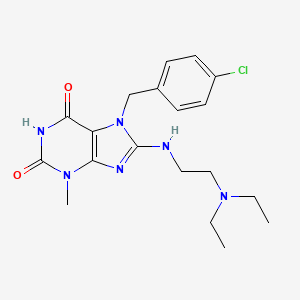![molecular formula C29H34N2O2S B11615259 3-(3-Methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11615259.png)
3-(3-Methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one is a complex organic compound with a unique spiro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one typically involves multiple steps:
Formation of the spiro structure: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the sulfanyl group: This step involves the reaction of the intermediate with a thiol reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound’s unique structure makes it a potential candidate for use as a catalyst in organic reactions.
Material Science: Its spiro structure could be useful in the development of new materials with unique properties.
Biology and Medicine
Drug Development: The compound’s structural features make it a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes due to its ability to interact with various biomolecules.
Industry
Polymer Science: The compound could be used in the synthesis of new polymers with desirable mechanical and thermal properties.
Electronics: Its unique electronic properties could make it useful in the development of new electronic devices.
Wirkmechanismus
The mechanism by which 3-(3-Methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **3-(3-Methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one
- 3-Methoxyphenyl phenyl sulfone
- 4-Methoxyphenyl methyl sulfone
- Cyclohexyl phenyl sulfone
Uniqueness
The uniqueness of 3-(3-Methoxyphenyl)-2-[(3-methylbutyl)sulfanyl]-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one lies in its spiro structure and the presence of both methoxy and sulfanyl groups. This combination of features is not commonly found in other compounds, making it a valuable target for research and development.
Eigenschaften
Molekularformel |
C29H34N2O2S |
|---|---|
Molekulargewicht |
474.7 g/mol |
IUPAC-Name |
3-(3-methoxyphenyl)-2-(3-methylbutylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C29H34N2O2S/c1-20(2)14-17-34-28-30-26-24-13-6-5-10-21(24)19-29(15-7-4-8-16-29)25(26)27(32)31(28)22-11-9-12-23(18-22)33-3/h5-6,9-13,18,20H,4,7-8,14-17,19H2,1-3H3 |
InChI-Schlüssel |
XXYALMKGAAXVAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCSC1=NC2=C(C(=O)N1C3=CC(=CC=C3)OC)C4(CCCCC4)CC5=CC=CC=C52 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}propanenitrile](/img/structure/B11615177.png)
![2-methyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B11615185.png)

![3-{(Z)-[3-(1,3-Benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11615213.png)
![2-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11615227.png)


![5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11615238.png)
![(5Z)-2-(4-butoxyphenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11615242.png)
![(2Z)-2-(5-bromo-2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11615244.png)
![Ethyl 6-bromo-2-methyl-5-{[4-(trifluoromethyl)phenyl]methoxy}-1-benzofuran-3-carboxylate](/img/structure/B11615245.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methylbenzylidene)hydrazinyl]ethanol](/img/structure/B11615254.png)
![(5E)-5-{[2,5-Dimethyl-1-(pyridin-3-YL)-1H-pyrrol-3-YL]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11615265.png)

